3-(Methoxymethyl)benzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |
InChI Key |
PZBAQHLXNRKUKA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Mechanistic Investigations of 3 Methoxymethyl Benzofuran Synthesis and Associated Transformations
Elucidation of Reaction Pathways for Benzofuran (B130515) Ring System Formation
The formation of the benzofuran ring system, a core structure in numerous natural products and pharmaceuticals, can be achieved through various synthetic strategies, each with distinct reaction pathways. mdpi.com These methods primarily involve the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. The key bond formations in the cyclization step can occur at different positions, leading to diverse synthetic approaches. semanticscholar.org
One common strategy is the intramolecular cyclization of substituted benzene derivatives. mdpi.com This can involve the formation of the O-C2, C2-C3, C3-C3a, or O1-C7a bond of the benzofuran ring. semanticscholar.org For instance, the synthesis of 3-hydroxymethylbenzofuran has been achieved through the intramolecular cyclization of 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone in the presence of dilute hydrochloric acid. rhhz.net Another approach involves the acid-catalyzed conversion of furan into benzofuran, where a proposed pathway includes the ring-opening of furan to form an intermediate like 1,1,4,4-tetramethoxybutane, which was detected by GC-MS. researchgate.net
Transition-metal catalysis plays a significant role in modern benzofuran synthesis. mdpi.com Palladium- and copper-based catalysts are frequently employed. For example, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a well-established method. rsc.org Rhodium catalysts have also been used in the reaction between salicylaldehydes and ethyl 2-diazo-3-oxopropanoate to yield 3-ethoxycarbonyl benzofuran through a tandem C-H activation/decarbonylation/annulation process. orgsyn.org Iron-catalyzed methods have been developed for the synthesis of substituted benzofurans from electron-rich aryl ketones via direct oxidative aromatic C–O bond formation. mdpi.com
Metal-free approaches have also gained prominence. These include the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes. organic-chemistry.org Furthermore, radical reactions initiated by heteroatom anions acting as super-electron-donors have been developed for the synthesis of 3-substituted benzofurans from 2-iodophenyl allenyl ethers. nih.gov The Diels-Alder reaction of a furan ring with a double bond has also been proposed as a possible pathway for forming the benzofuran structure during the carbonization of cellulose. nih.govrsc.org
The following table summarizes various catalytic systems and their corresponding reaction types for the formation of the benzofuran ring system.
| Catalyst System | Reactants | Reaction Type | Ref. |
|---|---|---|---|
| Dilute Hydrochloric Acid | 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone | Intramolecular Cyclization | rhhz.net |
| Amberlyst 70 (Brønsted acid) | Furan | Ring-opening/Cyclization | researchgate.net |
| Pd(PPh₃)₂Cl₂/CuI | o-Iodophenols and Terminal Alkynes | Sonogashira Coupling/Cyclization | rsc.org |
| Rh(III)/AgNTf₂ | Salicylaldehyde and Ethyl 2-diazo-3-oxopropanoate | C-H Activation/Decarbonylation/Annulation | orgsyn.org |
| FeCl₃ | Electron-rich Aryl Ketones | Intramolecular Oxidative Cyclization | mdpi.com |
| PhI(OAc)₂ | ortho-Hydroxystilbenes | Oxidative Cyclization | organic-chemistry.org |
| LDA/LiHDMS | 2-Iodophenyl allenyl ethers and Heteroatomic compounds | Intermolecular Radical Coupling | nih.gov |
Role of Tautomerism and Chemical Equilibrium Shifts in Synthetic Processes
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the synthesis of benzofuran derivatives, including 3-(methoxymethyl)benzofuran. vaia.compearson.com This phenomenon is particularly relevant in reactions involving intermediates that can exist in multiple forms, such as keto-enol tautomers. encyclopedia.pub The position of the equilibrium can be influenced by factors like the solvent and the presence of acids or bases, thereby directing the reaction towards a specific product. rhhz.net
A notable example is the synthesis of 3-hydroxymethylbenzofuran from 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone. rhhz.net In this process, the reaction mechanism is proposed to involve a chemical equilibrium shift of a tautomeric intermediate under acidic conditions. rhhz.netresearchgate.net Experimental evidence, including ¹H NMR spectroscopy, revealed the presence of a tautomeric mixture of intermediates. rhhz.net The addition of acid shifts the equilibrium, facilitating the cyclization and subsequent formation of the 3-hydroxymethylbenzofuran product. rhhz.net
The interconversion between tautomeric forms is a key consideration in the functionalization of the benzofuran ring. For instance, the monohydroxy derivatives of five-membered heterocycles like benzofuran can exist in different tautomeric forms, and their relative stability can influence their reactivity. acs.org In the synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofuran (B1216630) intermediates, the reaction conditions determine the final product. nih.gov Weakly acidic or basic conditions lead to the 3-acylbenzofuran via aromatization, while strongly acidic conditions in a specific solvent can lead to a rearranged 3-formylbenzofuran, highlighting the critical role of reaction conditions in shifting the equilibrium between different reaction pathways. nih.gov
The following table illustrates how different reaction conditions can shift the chemical equilibrium to favor the formation of specific benzofuran derivatives from a common intermediate.
| Intermediate | Reaction Conditions | Product | Mechanism | Ref. |
|---|---|---|---|---|
| 2,3-Dihydrobenzofuran | Weakly acidic or basic | 3-Acylbenzofuran | Aromatization with methanol (B129727) elimination | nih.gov |
| 2,3-Dihydrobenzofuran | p-TsOH in (CF₃)₂CHOH | 3-Formylbenzofuran | Formation of a diprotonated intermediate followed by ring opening and re-cyclization | nih.gov |
| Tautomeric mixture of 2-(2'-hydroxy-4'-methylphenyl)-2-(methoxymethyl)butanone and its cyclic hemiacetal | Dilute HCl in THF | 3-Hydroxymethylbenzofuran | Acid-catalyzed shift in tautomeric equilibrium favoring cyclization | rhhz.net |
Identification and Characterization of Key Intermediates in Methoxymethylation and Functionalization Reactions
The synthesis of this compound and its functionalized derivatives proceeds through a series of key intermediates, the identification and characterization of which are crucial for understanding the reaction mechanism. mdpi.comresearchgate.net Spectroscopic techniques and control experiments are instrumental in elucidating the structures of these transient species. researchgate.net
In the synthesis of 3-hydroxymethylbenzofuran from 2-(methoxymethyl)-2-(2'-methoxymethyl-4'-methylphenyl)-butanone, a tautomeric mixture of intermediates was identified using ¹H NMR spectroscopy. rhhz.net This mixture consists of the open-chain ketone and its cyclic hemiacetal form. The instability of one of the intermediates in solution, as predicted by the hypothesized mechanism, was supported by further experiments. rhhz.net
During the functionalization of benzofurans, various intermediates have been proposed and, in some cases, isolated or detected. For instance, in the iron-catalyzed ring-opening and ring-expanding reactions of benzofurans, iron-boryl or iron-silyl species are generated, which then undergo migratory insertion with the benzofuran to form an intermediate. chinesechemsoc.org This intermediate further reacts to yield the final product. chinesechemsoc.org X-ray photoelectron spectroscopy has been used to determine the valence state of the iron species in these catalytic systems. chinesechemsoc.org
In radical-based syntheses of 3-substituted benzofurans, radical intermediates are formed. nih.gov For example, the reaction of 2-iodophenyl allenyl ethers with heteroatom anions proceeds through single electron transfer (SET) processes to generate radical species that subsequently couple to form the benzofuran product. nih.gov
The methoxymethylation of ketones, a related transformation, can also provide insights into potential intermediates. While specific intermediates for the direct methoxymethylation of the benzofuran ring to form this compound are not extensively detailed in the provided context, mechanistic studies on similar reactions suggest the involvement of reactive species generated in situ. chemicalbook.com For example, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine to form azomethine ylides, which are 1,3-dipolar species, highlights the types of reactive intermediates that can be generated from methoxymethyl-containing compounds. chemicalbook.com
The following table provides examples of key intermediates identified or proposed in the synthesis and functionalization of benzofurans.
| Reaction | Key Intermediate(s) | Characterization Method(s) | Ref. |
|---|---|---|---|
| Synthesis of 3-hydroxymethylbenzofuran | Tautomeric mixture of open-chain ketone and cyclic hemiacetal | ¹H NMR Spectroscopy | rhhz.net |
| Iron-catalyzed ring-opening of benzofurans | Iron-boryl/silyl species, migratory insertion product | X-ray Photoelectron Spectroscopy | chinesechemsoc.org |
| Radical synthesis of 3-substituted benzofurans | Radical intermediates from SET process | Control Experiments, Computational Methods | nih.gov |
| Synthesis of 2,3-dihydrobenzofuran selenides | Seleniranium ion intermediate | ⁷⁷Se NMR analyses | researchgate.net |
| Rhodium-catalyzed synthesis of 3-ethoxycarbonyl benzofuran | Rhodium-carbene intermediate | Mechanistic Proposal | orgsyn.org |
Transition State Analysis and Reaction Coordinate Studies in Catalytic Transformations
Transition state analysis and reaction coordinate studies provide deep insights into the mechanisms of catalytic transformations leading to benzofuran derivatives. These computational and experimental approaches help to understand the energetics of reaction pathways, identify rate-determining steps, and explain the origins of selectivity.
For the synthesis of 3-substituted benzofurans via a transition metal-free intermolecular radical coupling reaction, computational methods were used to elucidate the reaction mechanism. nih.gov The energy barrier for the formation of an ion-pair intermediate was calculated to be higher than that of a triplet state transition state, suggesting the latter is the more likely pathway. nih.gov
In the context of enantioselective synthesis, computational analysis using Density Functional Theory (DFT) has been employed to understand the role of catalysts in achieving skeletal diversity. For the synthesis of benzofuran-fused azocine (B12641756) derivatives, the chemoselectivity for the formation of an eight-membered ring over a six-membered ring was explained by a difference in the Gibbs free energy of activation (ΔΔG‡) of 1.4 kcal/mol. rsc.org
The catalytic conversion of furan to benzofuran over an acidic zeolite (HZSM-5) has been investigated through both kinetic experiments and quantum calculations. researchgate.net Two competing mechanisms, a Diels-Alder pathway and a ring-opening pathway, were modeled. The calculations revealed that the Diels-Alder mechanism has a high-energy intermediate, whereas the ring-opening mechanism is energetically more favorable within the zeolite catalyst, aligning with the experimentally determined apparent activation energy. researchgate.net
For the electrocatalytic oxidation of hydrazine (B178648) using benzofuran derivatives as catalysts, transition state analysis was performed. acs.org The calculated thermodynamic feasibility of the reaction supported the proposed mechanism. acs.org
The following table presents a summary of findings from transition state analysis and reaction coordinate studies for various benzofuran-related transformations.
| Reaction | Method | Key Findings | Ref. |
|---|---|---|---|
| Radical coupling for 3-substituted benzofurans | Computational | Triplet state pathway is energetically favored over the ion-pair pathway. | nih.gov |
| Enantioselective synthesis of benzofuran-fused azocines | DFT and DLPNO-CCSD(T) | Chemoselectivity for the 8-membered ring is due to a lower activation energy barrier (ΔΔG‡ = 1.4 kcal/mol). | rsc.org |
| Furan to benzofuran conversion over HZSM-5 | Quantum Calculations (ONIOM) | The ring-opening mechanism is energetically more favorable than the Diels-Alder mechanism inside the zeolite. | researchgate.net |
| Iron-catalyzed skeletal editing of benzofurans | Hypothesis based on experimental observations | Alkali metals are proposed to lower transition state energy barriers by coordinating to both iron and the benzofuran oxygen. | chinesechemsoc.org |
| Electrocatalytic hydrazine oxidation | DFT | The thermodynamic feasibility of the proposed reaction mechanism was validated. | acs.org |
Role of 3 Methoxymethyl Benzofuran As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Structurally Diverse Organic Compounds
While direct literature on the synthetic applications of 3-(Methoxymethyl)benzofuran is not extensively detailed, its potential as a precursor can be inferred from the well-established chemistry of analogous 3-substituted benzofurans, such as those bearing hydroxymethyl or halomethyl groups. The methoxymethyl moiety can be considered a masked hydroxymethyl group or a precursor to a reactive halomethyl functionality, thereby opening avenues for a variety of chemical transformations.
The conversion of a methoxymethyl group to a more reactive species like a bromomethyl group can be a key step. For instance, treatment of a related compound, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, with various nucleophiles illustrates the versatility of the 3-(functionalized methyl)benzofuran core. This bromo-derivative serves as an excellent electrophile for the introduction of diverse functionalities at the 3-position.
A study on the development of novel antitumor agents showcased the synthesis of 3-(morpholinomethyl)benzofuran derivatives. The key intermediate, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, was reacted with morpholine (B109124) in the presence of anhydrous potassium carbonate to yield the corresponding 3-(morpholinomethyl) derivative in good yield. This transformation highlights the potential to introduce various nitrogen-containing heterocycles at the 3-methyl position, leading to a wide array of structurally diverse compounds with potential biological activities tandfonline.com.
The following interactive table summarizes the synthesis of a 3-(morpholinomethyl)benzofuran derivative, which serves as an illustrative example of the types of transformations that could be envisaged starting from a suitably activated this compound.
Table 1: Synthesis of Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | K₂CO₃ | Acetonitrile | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | 77 |
Furthermore, 3-hydroxymethylbenzofurans, which could potentially be obtained from this compound via ether cleavage, are valuable intermediates. The synthesis of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans has been achieved through various routes, indicating their importance in synthetic organic chemistry researchgate.net. These alcohol derivatives can be further oxidized to aldehydes or carboxylic acids, or converted to other functional groups, thus expanding the diversity of accessible compounds.
Utility in the Convergent Construction of Multifunctional Molecules
The ability to introduce a variety of substituents at the 3-methyl position, as demonstrated with the morpholine example, allows for the late-stage introduction of molecular complexity. In a convergent synthesis, a complex fragment could be attached to the benzofuran (B130515) core via reaction with an activated 3-(methoxymethyl) group.
For example, a complex amine, alcohol, or thiol could be coupled with a 3-(halomethyl)benzofuran (derived from this compound) to assemble a multifunctional molecule. This approach is particularly advantageous in medicinal chemistry and materials science, where the systematic variation of a particular molecular fragment is often required to optimize properties.
The synthesis of multi-functionalized benzofurans through the condensation of ninhydrin (B49086) and phenols further underscores the importance of the benzofuran core in constructing complex molecules nih.gov. While this example does not directly involve this compound, it illustrates the general principle of using substituted benzofurans as building blocks in the construction of larger, more complex structures.
The development of novel antitumor agents based on 3-methyl and 3-(morpholinomethyl)benzofuran derivatives provides a compelling case for the utility of these compounds in the convergent synthesis of biologically active molecules. In this study, the benzofuran core, functionalized at the 3-position, was further elaborated to produce a library of compounds that were screened for their anticancer activity tandfonline.com. This approach, where a pre-functionalized benzofuran is coupled with other building blocks, is a hallmark of convergent synthesis.
The following interactive table outlines the types of multifunctional benzofuran derivatives that were synthesized and evaluated for their biological activity, showcasing the potential for creating diverse molecular architectures from a common benzofuran intermediate.
Table 2: Examples of Synthesized 3-Substituted Benzofuran Derivatives for Antitumor Studies
| 3-Substituent | Rationale for Inclusion | Potential for Convergent Synthesis |
|---|---|---|
| Methyl | Core scaffold for derivatization | High |
| Morpholinomethyl | Introduction of a heterocyclic amine for potential biological interactions | High |
| Various carbohydrazides | Elaboration of the C2 position to explore structure-activity relationships | Moderate |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Methoxymethyl)benzofuran is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the analysis of 2-Cyclopropyl-3-(methoxymethyl)-1-benzofuran, the following proton signals would be anticipated:
Aromatic Protons: The protons on the benzene (B151609) ring of the benzofuran (B130515) core would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern on the benzene ring. For the analogue, multiplets are observed around δ 7.54, 7.33, and 7.20 ppm.
Methoxymethyl Protons: The protons of the methoxymethyl group are expected to show two key signals:
A singlet for the methylene (B1212753) protons (-CH₂-) directly attached to the benzofuran ring, anticipated around δ 4.66 ppm. mpg.de
A singlet for the methyl protons (-OCH₃) of the methoxy (B1213986) group, expected at approximately δ 3.41 ppm. mpg.de
Proton at C2: A signal corresponding to the proton at the 2-position of the benzofuran ring would also be present, with its chemical shift influenced by the electronic environment.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | ~ 7.20 - 7.60 | Multiplet |
| -CH₂- (Methylene) | ~ 4.66 | Singlet |
| -OCH₃ (Methoxy) | ~ 3.41 | Singlet |
| H-2 | ~ 7.50 - 7.70 | Singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the predicted ¹³C NMR spectrum, based on its analogue, would feature:
Aromatic Carbons: Signals for the carbon atoms of the benzene ring would be observed in the range of δ 110-155 ppm.
Benzofuran Core Carbons: The carbons of the furan (B31954) ring component of the benzofuran system would also resonate in the downfield region.
Methoxymethyl Carbons:
The methylene carbon (-CH₂-) would likely appear around δ 60-70 ppm.
The methoxy carbon (-OCH₃) would be expected at approximately δ 55-60 ppm.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic/Benzofuran Carbons | ~ 110 - 155 |
| -CH₂- (Methylene) | ~ 65 |
| -OCH₃ (Methoxy) | ~ 58 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₀O₂.
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound.
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the methoxymethyl side chain. Expected fragments could include the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃), leading to the formation of characteristic fragment ions. Analysis of related compounds suggests that a significant fragment could result from the loss of the entire methoxymethyl group.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 162 | Molecular Ion Peak [M]⁺ |
| 131 | [M - OCH₃]⁺ |
| 117 | [M - CH₂OCH₃]⁺ |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for its key structural features.
C-O-C Stretching: A strong absorption band characteristic of the ether linkage (both the furan oxygen and the methoxy group) would be expected in the region of 1000-1300 cm⁻¹. For a similar compound, a C-O stretch is observed around 1090 cm⁻¹. mpg.de
Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching within the aromatic benzene ring would typically appear in the 1450-1600 cm⁻¹ region. mpg.de
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring would be observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the methoxymethyl side chain would be expected in the 2850-3000 cm⁻¹ range. mpg.de
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Ether Stretch | 1000 - 1300 | Strong |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present. For this compound, with a molecular formula of C₁₀H₁₀O₂, the theoretical elemental composition can be calculated.
Theoretical Composition:
Carbon (C): 74.06%
Hydrogen (H): 6.21%
Oxygen (O): 19.73%
Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, thereby confirming the empirical and molecular formula. For instance, the elemental analysis of the related compound Methyl (2-pentyl-1-benzofuran-3-yl)methyl ether (C₁₅H₂₀O₂) showed calculated values of C, 77.55% and H, 8.68%, with found values of C, 77.36% and H, 8.58%, demonstrating the accuracy of this technique. mpg.de
Interactive Data Table: Elemental Analysis Data for this compound (C₁₀H₁₀O₂)
| Element | Theoretical Percentage |
| Carbon (C) | 74.06% |
| Hydrogen (H) | 6.21% |
| Oxygen (O) | 19.73% |
Theoretical and Computational Studies of 3 Methoxymethyl Benzofuran and Analogues
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 3-(Methoxymethyl)benzofuran and its derivatives, which in turn governs their physical and biological properties. These studies typically involve the use of computational methods to explore the potential energy surface of the molecule and identify its stable conformations.
The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the methoxymethyl substituent at the 3-position of the benzofuran (B130515) ring. Different rotational isomers (rotamers) will have varying energies, and identifying the global minimum energy conformation is a key objective.
Table 1: Hypothetical Torsional Barriers for this compound
| Dihedral Angle (C2-C3-C-O) | Relative Energy (kcal/mol) |
|---|---|
| 0° (eclipsed) | 5.0 |
| 60° (gauche) | 0.5 |
| 120° (eclipsed) | 4.8 |
This table illustrates hypothetical relative energies for different conformations of the methoxymethyl group, which would be determined through computational rotational energy scans.
The introduction of additional substituents onto the benzofuran ring or the methoxymethyl group would further complicate the conformational analysis, potentially introducing new steric and electronic interactions that influence the preferred geometry. For instance, the development of novel antitumor agents based on 3-methyl and 3-(morpholinomethyl)benzofuran derivatives highlights the importance of understanding how different substituents at the 3-position can affect molecular shape and biological activity nih.govnih.gov.
Quantum Chemical Calculations for Reaction Energetics, Pathways, and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction mechanisms of benzofuran derivatives. nih.gov These calculations can provide detailed information about the distribution of electrons within the molecule, the energies of molecular orbitals, and the energetic profiles of chemical reactions.
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Calculated Electronic Properties of Benzofuran Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzofuran | -8.5 | -0.8 | 7.7 |
| 3-Methylbenzofuran | -8.3 | -0.7 | 7.6 |
This table presents typical values for benzofuran and a simple derivative, with estimated values for this compound based on known substituent effects.
Quantum chemical calculations are also used to map out the potential energy surfaces for chemical reactions involving this compound. wuxiapptec.com This allows for the determination of activation energies and the identification of transition states, providing a detailed understanding of the reaction mechanism. For example, in the acid-catalyzed cyclization to form benzofurans, computational analysis of reaction energy profiles can explain the observed regioselectivity. wuxiapptec.com Such studies can be extended to predict the most favorable pathways for electrophilic substitution, cycloaddition, or functionalization of the methoxymethyl group.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations
Computational methods are highly effective in predicting the reactivity and selectivity of chemical reactions involving benzofuran derivatives. By analyzing the electronic and steric properties of the molecule, it is possible to forecast the most likely sites for chemical attack and the stereochemical outcome of reactions.
The reactivity of the benzofuran ring is influenced by the electron-donating or -withdrawing nature of its substituents. The methoxymethyl group at the 3-position is generally considered to be weakly electron-donating, which would influence the regioselectivity of electrophilic aromatic substitution reactions. Computational models can quantify these effects by calculating various reactivity indices, such as atomic charges, Fukui functions, and local softness. nih.gov These indices help to identify the most nucleophilic and electrophilic sites within the molecule.
For instance, in electrophilic substitution reactions, the most likely positions for attack on the benzofuran ring can be predicted. Similarly, for reactions involving the furan (B31954) ring, such as cycloadditions, computational analysis can predict the preferred regiochemistry and stereochemistry of the products. mdpi.comnih.gov
Table 3: Predicted Regioselectivity for Electrophilic Attack on this compound
| Position | Relative Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| 2 | 15.2 | Minor |
| 4 | 18.5 | Minor |
| 5 | 17.9 | Minor |
| 6 | 17.5 | Minor |
This hypothetical table illustrates how computational chemistry can predict the most favorable position for electrophilic attack based on calculated activation energies.
Future Research Trajectories in 3 Methoxymethyl Benzofuran Chemistry
Development of Novel and Environmentally Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly synthetic methods for producing valuable compounds like 3-(methoxymethyl)benzofuran. Future research in this area is expected to prioritize the use of greener catalysts, solvents, and energy sources to minimize the environmental impact of synthetic processes.
Key research directions include:
Transition-Metal-Catalyzed Synthesis: While transition metals like palladium and copper are already used in benzofuran (B130515) synthesis, future work will likely focus on developing more efficient and recyclable catalysts. acs.org This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. divyarasayan.org Nickel-based catalysts are also emerging as a cost-effective alternative for constructing the benzofuran core. acs.org
Green Solvents and Conditions: The replacement of traditional volatile organic solvents with more environmentally benign alternatives is a critical goal. Research into using deep eutectic solvents (DESs) and water as reaction media for benzofuran synthesis has shown promising results and is expected to be an active area of investigation. acs.orgtandfonline.com Additionally, solvent-free reaction conditions, such as grinding techniques, are being explored to further reduce waste. nih.govresearchgate.net
Visible-Light-Mediated Catalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing field. Future research may explore photocatalytic methods for the synthesis of this compound, which could offer mild reaction conditions and unique reactivity. nih.gov
Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzofuran Synthesis
| Feature | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric reagents | Recyclable transition-metal catalysts (Pd, Cu, Ni), biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DESs), supercritical fluids, solvent-free |
| Energy Source | Thermal heating | Microwave irradiation, ultrasound, visible light |
| Byproducts | Often produce significant waste | Aim for high atom economy with minimal waste |
| Sustainability | Low | High |
Exploration of Highly Chemo- and Regioselective Transformations of the Core and Substituents
Achieving high levels of chemo- and regioselectivity in the functionalization of the this compound core is crucial for creating complex molecules with specific properties. Future research will focus on developing new methodologies that allow for precise control over where chemical modifications occur on the benzofuran scaffold and its substituents.
Key research directions include:
Selective C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for streamlining synthetic routes. Future efforts will likely target the development of catalysts that can selectively activate and functionalize specific C-H bonds on the benzofuran ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. divyarasayan.org
Regioselective Reactions: The development of reactions that favor the formation of one constitutional isomer over another is a key challenge. Research into new catalytic systems and reaction conditions will be essential for controlling the regioselectivity of reactions such as electrophilic substitution and cross-coupling on the this compound scaffold. nih.govoregonstate.edu
Transformations of the Methoxymethyl Group: The methoxymethyl substituent at the 3-position offers a handle for further chemical modifications. Future research could explore selective transformations of this group, such as ether cleavage followed by functionalization of the resulting hydroxymethyl group, to introduce a wide range of new functionalities.
Computational Design and De Novo Synthesis of Derivatives with Tailored Chemical Reactivity
The integration of computational chemistry with synthetic chemistry is revolutionizing the way new molecules are designed and created. In the context of this compound, computational tools can be used to predict the properties and reactivity of new derivatives, guiding synthetic efforts toward compounds with desired characteristics.
Key research directions include:
In Silico Design: The use of molecular modeling and quantum chemical calculations can help in the rational design of this compound derivatives with specific electronic and steric properties. nih.gov This can be used to tailor the reactivity of the benzofuran core for specific applications.
De Novo Synthesis: De novo synthesis involves the creation of complex molecules from simple, readily available starting materials. Future research may focus on developing novel de novo synthetic routes to access a wide range of substituted this compound derivatives with diverse and tunable reactivity. rsc.org This could involve the development of new cascade reactions that rapidly build molecular complexity.
Predictive Reactivity Models: The development of computational models that can accurately predict the outcome of chemical reactions on the this compound scaffold would be a valuable tool for synthetic chemists. These models could help in the selection of optimal reaction conditions and the prediction of potential side products.
Advancements in Asymmetric Synthesis of Chiral this compound Derivatives
Chirality plays a critical role in the biological activity of many molecules. The development of efficient methods for the asymmetric synthesis of chiral this compound derivatives is essential for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Key research directions include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of chemical reactions is a powerful strategy for asymmetric synthesis. Future research will likely focus on the development of new chiral catalysts, such as chiral ligands for transition metals or chiral organocatalysts, for the enantioselective synthesis of this compound derivatives. rsc.orgzendy.io
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize chiral target molecules. Future research may explore the use of chiral building blocks to construct the this compound scaffold with high stereocontrol.
Enantioselective Functionalization: The development of methods for the enantioselective functionalization of a pre-existing this compound core is another important research direction. This could involve the use of chiral reagents or catalysts to selectively modify one enantiotopic face or group of the molecule. figshare.comacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Methoxymethyl)benzofuran, and how are intermediates characterized?
- Methodological Answer : this compound derivatives are typically synthesized via one-pot multicomponent reactions or stepwise functionalization. For example, Mitsunobu reactions using 3-methoxyphenol and benzofuran precursors (e.g., (6-(benzyloxy)benzofuran-3-yl)methanol) with triphenylphosphine and diisopropyl azodiformate yield methoxymethyl-substituted benzofurans . Purification often involves flash column chromatography (ethyl acetate/petroleum ether gradients), and characterization employs / NMR, HRMS, and IR spectroscopy. Key spectral markers include methoxy proton signals at δ ~3.8 ppm and benzofuran ring carbons in the range of 100–160 ppm .
Q. What safety precautions are critical when handling this compound derivatives?
- Methodological Answer : Safety protocols include:
- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., THF, DCM) .
- Storage : Store at 2–8°C in airtight containers to avoid moisture degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How are spectroscopic techniques used to confirm the structure of this compound?
- Methodological Answer :
- NMR : Methoxymethyl protons appear as a singlet (~δ 3.3–3.8 ppm), while benzofuran aromatic protons show splitting patterns dependent on substitution (e.g., doublets at δ 6.5–7.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- IR : Stretching vibrations for C-O (methoxy) at ~1266 cm and aromatic C=C at ~1592 cm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in methoxymethylbenzofuran synthesis?
- Methodological Answer : Yield optimization involves:
- Reagent Ratios : Increasing equivalents of nucleophiles (e.g., 3-methoxyphenol) to drive reactions to completion, as seen in Mitsunobu reactions (54% yield with 1.2 equiv nucleophile) .
- Temperature Control : Lowering reaction temperatures (0°C) minimizes side reactions during exothermic steps .
- Catalyst Screening : Testing alternative catalysts (e.g., NaH vs. KCO) for coupling efficiency .
- Example : Substitution with electron-withdrawing groups (e.g., Cl in 3m) reduces yields (52%) compared to alkoxy groups (70% for 3k), likely due to steric/electronic effects .
Q. What strategies resolve spectral data contradictions in complex benzofuran derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping / signals (e.g., distinguishing methoxymethyl vs. benzyloxy groups) .
- X-ray Crystallography : Confirm molecular geometry, as demonstrated for 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran, where π-π interactions and dihedral angles clarified structural ambiguities .
- Computational Modeling : Compare experimental and DFT-calculated NMR shifts to validate assignments .
Q. How are reactive intermediates (e.g., radicals or carbocations) managed during benzofuran functionalization?
- Methodological Answer :
- Stabilization : Use polar aprotic solvents (e.g., DCM, THF) to stabilize carbocations in SN1-type reactions .
- Radical Scavengers : Add TEMPO to quench unintended radical pathways during oxidations (e.g., selenium dioxide-mediated aromatization) .
- In Situ Monitoring : Employ TLC or inline IR to detect transient intermediates and adjust reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
